molecular formula C16H11ClF2N4O B13365797 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365797
M. Wt: 348.73 g/mol
InChI Key: LPNOPQRWZFHNOU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
  • 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-amine

Uniqueness

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H11ClF2N4O

Molecular Weight

348.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)14-4-2-3-10(17)5-14)16(24)21-13-7-11(18)6-12(19)8-13/h2-8H,1H3,(H,21,24)

InChI Key

LPNOPQRWZFHNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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